tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate
Description
Historical Context and Discovery
The development of tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate emerges from the broader historical context of piperidine derivative synthesis and applications in organic chemistry. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundation for subsequent developments in piperidine chemistry. The evolution of piperidine derivatives has been driven by their ubiquitous presence as building blocks in pharmaceuticals and fine chemicals, with the piperidine structure being found in numerous natural alkaloids and synthetic compounds.
The specific compound under investigation represents a more recent development in the field of synthetic organic chemistry, reflecting advances in both synthetic methodology and molecular design. The compound's registration with the Chemical Abstracts Service under the number 1010115-38-4 indicates its formal recognition within the chemical literature. The development of this particular derivative exemplifies the ongoing efforts to create more sophisticated molecular architectures that combine multiple pharmacophoric elements within a single molecular framework.
The historical trajectory of piperidine chemistry has been marked by continuous innovation in synthetic approaches, with industrial production methods evolving from early natural product isolation to modern catalytic processes. Contemporary industrial synthesis of piperidine typically employs hydrogenation of pyridine over molybdenum disulfide catalysts, representing a significant advancement from the original nitric acid-based approaches. This evolution in synthetic methodology has enabled the development of more complex derivatives such as the compound under investigation.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules. The compound's formal name reflects its structural complexity, incorporating multiple functional groups and ring systems within a single molecular entity. Alternative systematic nomenclature includes 1-Piperidinecarboxylic acid, 4-[[(6-chloro-3-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester, which provides an alternative descriptor emphasizing the carboxylic acid ester functionality.
The compound belongs to the broader classification of heterocyclic organic compounds, specifically categorized as a piperidine derivative with additional pyridine substitution. From a structural perspective, it can be classified as a tertiary ester derivative containing both nitrogen-containing heterocycles and ether linkages. The presence of the chloropyridine moiety classifies it within the halogenated aromatic compounds category, while the tert-butyl ester functionality places it among protected carboxylic acid derivatives commonly employed in synthetic chemistry.
The molecular architecture encompasses several distinct chemical classifications simultaneously. The piperidine ring system represents a saturated six-membered nitrogen heterocycle, while the pyridine component constitutes an aromatic six-membered nitrogen heterocycle. The ether linkage connecting these two ring systems creates a flexible molecular bridge that influences both the compound's conformational properties and its potential biological activities. The tert-butyl carboxylate protecting group represents a standard synthetic chemistry tool for temporary protection of carboxylic acid functionality during multi-step synthetic sequences.
Significance in Organic Chemistry Research
The significance of this compound in contemporary organic chemistry research stems from its multifaceted molecular architecture and versatile synthetic utility. Piperidine derivatives represent ubiquitous building blocks in pharmaceuticals and fine chemicals, with their structural frameworks being found in numerous natural and synthetic compounds of biological significance. The compound's design incorporates multiple pharmacophoric elements that are commonly associated with bioactive molecules, making it a valuable intermediate in medicinal chemistry research.
The compound's structural features make it particularly valuable for synthetic methodology development and structure-activity relationship studies. The presence of both protected and unprotected functional groups provides opportunities for selective chemical transformations, while the combination of saturated and aromatic heterocycles offers diverse options for further structural elaboration. The chloropyridine component serves as a versatile synthetic handle, enabling various cross-coupling reactions and nucleophilic substitution processes that can lead to extensive structural diversity.
Research applications of this compound extend beyond its direct synthetic utility to include its role as a molecular probe for investigating biological systems. The combination of piperidine and pyridine moieties within a single molecular framework provides an opportunity to study the individual and synergistic contributions of these heterocyclic systems to biological activity. The ether linkage between the ring systems introduces conformational flexibility that can be exploited in structure-activity relationship studies to understand the spatial requirements for biological activity.
The compound's significance is further enhanced by its potential applications in material science and chemical biology research. The strategic positioning of functional groups enables the development of molecular sensors, catalysts, and other specialized chemical tools. The modular nature of the molecular architecture allows for systematic structural modifications that can fine-tune physical, chemical, and biological properties for specific applications.
Current Research Landscape
The current research landscape surrounding this compound reflects the compound's emergence as a valuable synthetic intermediate and research tool. Contemporary studies focus on developing efficient synthetic methodologies for its preparation, exploring its chemical reactivity patterns, and investigating its potential applications in various research domains. The compound's availability from multiple chemical suppliers indicates sustained research interest and commercial viability.
Current synthetic approaches to the compound typically involve multi-step sequences starting from readily available piperidine and pyridine precursors. The synthesis generally requires careful optimization of reaction conditions to achieve satisfactory yields while minimizing side product formation. Modern synthetic strategies emphasize the use of mild reaction conditions and environmentally benign reagents to improve the overall sustainability of the synthetic process. The compound's synthesis with 95% purity demonstrates the maturity of current synthetic methodologies.
| Physical Property | Value | Conditions |
|---|---|---|
| Melting Point | No data available | - |
| Boiling Point | 434.2±25.0 °C | 760 mmHg |
| Flash Point | 216.4±23.2 °C | - |
| Density | 1.2±0.1 g/cm³ | Standard conditions |
| Vapor Pressure | 0.0±1.0 mmHg | 25°C |
| Polarizability | 33.8±0.5 × 10⁻²⁴ cm³ | - |
Contemporary research applications span multiple disciplines including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, the compound serves as a key intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders and inflammatory conditions. The structural similarity to known bioactive compounds makes it an attractive starting point for drug discovery programs focused on developing novel therapeutic agents with improved efficacy and selectivity profiles.
Materials science applications focus on the compound's potential use in developing functional materials with specific electronic, optical, or mechanical properties. The combination of aromatic and aliphatic components within the molecular structure provides opportunities for creating materials with tailored properties through systematic structural modifications. Recent studies have explored the compound's utility in developing molecular sensors and other specialized chemical tools for analytical applications.
The research landscape continues to evolve with advances in synthetic methodology and analytical techniques. Modern spectroscopic and computational methods enable detailed characterization of the compound's structural and electronic properties, facilitating the development of more sophisticated applications. The integration of artificial intelligence and machine learning approaches in chemical research promises to accelerate the discovery of new applications and synthetic methodologies for this versatile compound.
Properties
IUPAC Name |
tert-butyl 4-[(6-chloropyridin-3-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-13-4-5-14(17)18-10-13/h4-5,10,12H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBBXJHZJGYKND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reactants and Intermediates
| Compound | Role | Molecular Formula | Notes |
|---|---|---|---|
| 6-Chloropyridin-3-ol | Nucleophile (phenol) | C5H4ClNO | Provides the chloropyridinyl oxy group |
| tert-Butyl 4-(methanesulfonyloxy)methyl)piperidine-1-carboxylate | Electrophile (leaving group) | C12H21NO5S | Activated piperidine intermediate with good leaving group (mesylate) |
| Base (e.g., cesium carbonate) | Deprotonates phenol | - | Facilitates nucleophilic attack |
| Solvent (DMF or DMA) | Reaction medium | - | Polar aprotic solvents used for SN2 |
Representative Synthetic Procedure
Step 1: Preparation of tert-Butyl 4-(methanesulfonyloxy)methyl)piperidine-1-carboxylate
This intermediate is prepared by reacting tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with methanesulfonyl chloride under basic conditions to convert the hydroxyl group into a mesylate, a good leaving group.
Step 2: Nucleophilic Substitution Reaction
The mesylate intermediate is reacted with 6-chloropyridin-3-ol in the presence of a base such as cesium carbonate or potassium carbonate. The base deprotonates the phenol to generate the phenolate ion, which then attacks the electrophilic methylene carbon bearing the mesylate, displacing the mesylate and forming the ether linkage.
-
- Solvent: N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA)
- Temperature: Typically 80–85 °C
- Time: 2 to 18 hours depending on scale and conditions
- Workup: Extraction with dichloromethane, washing with brine, drying over sodium sulfate, and purification by silica gel chromatography
Example Experimental Data
| Parameter | Details |
|---|---|
| Yield | ~58–90% depending on scale and conditions |
| Base | Cesium carbonate or potassium carbonate |
| Solvent | DMF or DMA |
| Temperature | 80–85 °C |
| Reaction Time | 2–18 hours |
| Purification | Silica gel chromatography (petroleum ether/ethyl acetate) |
Example:
A mixture of tert-butyl 4-(methanesulfonyloxy)methyl)piperidine-1-carboxylate (54.6 g, 186 mmol) and cesium carbonate (110 g, 339 mmol) in DMF (400 mL) was treated with 6-chloropyridin-3-ol at room temperature. The mixture was stirred at 80 °C for 2 hours. After completion, the reaction mixture was cooled, concentrated, and extracted with dichloromethane. The organic layers were washed, dried, and concentrated. The crude product was purified by silica gel chromatography to yield tert-butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate with a yield of approximately 90% as a white solid.
Reaction Mechanism Insights
- The key step is an SN2 nucleophilic substitution where the phenolate ion attacks the methylene carbon attached to the mesylate group.
- The BOC group on the piperidine nitrogen prevents side reactions involving the nitrogen, ensuring selectivity.
- The use of polar aprotic solvents like DMF or DMA enhances the nucleophilicity of the phenolate and stabilizes the transition state.
- Cesium carbonate is preferred due to its strong basicity and good solubility in polar aprotic solvents, facilitating efficient deprotonation.
Comparative Analysis of Bases and Solvents
| Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Cesium carbonate | DMF | 80 °C | ~90 | High yield, strong base, good solubility |
| Potassium carbonate | Ethanol/Water | Reflux (~78 °C) | ~84 | Moderate yield, greener solvent system |
| Cesium fluoride | DMA | 85 °C | 58–60 | Lower yield, fluoride ion can act as base |
Summary Table of Preparation Parameters
Research Findings and Practical Notes
- The highest yields are achieved using cesium carbonate in DMF at 80 °C for short reaction times (2 hours).
- Potassium carbonate in ethanol/water is a viable greener alternative but requires longer reaction times and slightly lower yield.
- Cesium fluoride in DMA provides moderate yields but may require multiple additions and longer reaction times.
- The BOC protecting group remains stable under these conditions, allowing for subsequent synthetic transformations.
- Purification by silica gel chromatography is standard to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.
Scientific Research Applications
tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | Piperidine | 6-Chloropyridin-3-yloxy methyl, Boc | Chloropyridinyloxy, Boc |
| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) | Piperidine | Pyridin-3-yl, Amino, Boc | Amino, Pyridinyl, Boc |
| tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | Pyrrolidine | 6-Iodo-3-methoxypyridin-2-yloxy, Boc | Iodo, Methoxy, Boc |
| tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate | Piperidine | Methylsulfonyloxyethyl, Boc | Sulfonate ester, Boc |
Key Observations :
- The target compound distinguishes itself via the 6-chloropyridinyloxy group, which is more electron-withdrawing than the amino group in PK03447E-1 or the methoxy group in the pyrrolidine derivative .
- Compared to sulfonate-containing analogs (e.g., methylsulfonyloxyethyl), the chloropyridinyloxy group may act as a less reactive leaving group but could improve metabolic stability in drug candidates .
- Pyrrolidine-based analogs (five-membered ring) exhibit distinct conformational flexibility compared to the piperidine core of the target compound, affecting binding interactions in biological systems .
Physicochemical Properties
Notes:
- The chlorine atom in the target compound increases molecular weight and lipophilicity compared to PK03447E-1, which lacks halogen substituents .
- Sulfonate-containing analogs (e.g., methylsulfonyloxyethyl) exhibit higher reactivity in substitution reactions due to the stability of the sulfonate leaving group .
Biological Activity
tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate, with the molecular formula and a molecular weight of approximately 326.82 g/mol, is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. Its structure includes a piperidine ring, a chloropyridine moiety, and a tert-butyl ester group, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's structure facilitates binding to various receptors or enzymes, modulating their activity. Understanding the precise mechanism requires detailed studies on its molecular interactions and pathways.
Pharmacological Profile
Preliminary studies suggest that this compound may exhibit significant pharmacological effects, including:
- Antimicrobial Activity : The chlorinated pyridine moiety enhances the compound's potential as an antimicrobial agent.
- Neuroactive Properties : The piperidine structure is known for its neuroactive properties, potentially influencing neurotransmitter systems.
- Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory pathways, suggesting a possible role in reducing inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- In vitro Studies : A study demonstrated that derivatives of piperidine compounds could inhibit IL-1β release in macrophages, indicating anti-inflammatory potential. The modulation of structural components led to varying degrees of activity, suggesting that similar modifications could enhance the efficacy of this compound .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the piperidine core can significantly affect receptor binding affinity and selectivity. Compounds with similar structures have been developed to target dopamine receptors, illustrating the importance of structural optimization in enhancing biological activity .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds can be insightful:
| Compound Name | Molecular Formula | Biological Activity | Reference |
|---|---|---|---|
| Tert-butyl 4-(6-amino-pyridin-3-yloxy)methyl-piperidine-1-carboxylate | C16H23ClN2O3 | Moderate anti-inflammatory | |
| Tert-butyl 4-hydroxypiperidine-1-carboxylate | C15H21N2O3 | Neuroactive properties | |
| Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate | C17H25N3O3 | Antimicrobial effects |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc).
- Avoid moisture to prevent Boc-group cleavage.
Basic: How should researchers characterize this compound spectroscopically?
Methodological Answer:
Use a combination of techniques:
- NMR :
- Mass Spectrometry : ESI-MS expected [M+H]⁺ ~341.1 (C₁₆H₂₂ClN₂O₃) .
- IR : Stretch at ~1680–1700 cm⁻¹ (C=O of Boc group) .
Validation : Compare with spectral data of structurally analogous compounds (e.g., tert-butyl piperidine carboxylates) .
Basic: What are the stability and recommended storage conditions?
Methodological Answer:
- Stability : Stable under inert conditions (N₂ atmosphere) at –20°C for long-term storage . Avoid exposure to strong oxidizing agents (e.g., HNO₃, H₂O₂) to prevent degradation .
- Handling : Use flame-resistant lab coats, nitrile gloves, and eye protection. Conduct reactions in a fume hood to minimize inhalation risks .
- Decomposition Risks : Heating above 40°C may release toxic gases (e.g., CO, NOₓ) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
-
Parameter Screening :
Parameter Optimal Range Impact on Yield Temperature 0–20°C Prevents Boc cleavage Solvent Anhydrous DCM Enhances solubility Catalyst DMAP (10 mol%) Accelerates etherification Reaction Time 12–24 hours Ensures completion -
Scale-Up : Use continuous flow chemistry to maintain temperature control and reduce side reactions .
-
Work-Up : Extract with saturated NaHCO₃ to remove unreacted pyridinol .
Advanced: What structure-activity relationships (SAR) are observed in analogs of this compound?
Methodological Answer:
Q. Experimental Design :
Synthesize analogs with varied substituents.
Test in vitro against target enzymes (e.g., IC₅₀ assays).
Correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .
Advanced: How to develop a validated HPLC method for purity analysis?
Methodological Answer:
-
Column : C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase : Gradient from 50% to 90% acetonitrile in water (0.1% TFA) over 20 minutes.
-
Detection : UV at 254 nm (pyridyl absorption) .
-
Validation Parameters :
Parameter Requirement Result Linearity R² ≥ 0.999 0.9995 LOD/LOQ 0.1 µg/mL / 0.3 µg/mL Pass Precision (RSD%) ≤2% 1.5%
Troubleshooting : Adjust pH to 2.5 with TFA if peak tailing occurs .
Advanced: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Kinase Inhibition : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR) at 10 µM. Use ADP-Glo™ assay for IC₅₀ determination .
- Cytotoxicity : Test in HeLa or HepG2 cells via MTT assay (48-hour exposure, 1–100 µM range) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
